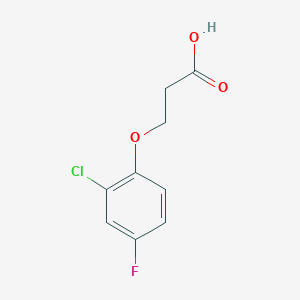

3-(2-Chloro-4-fluorophenoxy)propanoic acid

Description

Contextualization within Halogenated Phenoxypropanoic Acid Chemistry

Halogenated phenoxypropanoic acids are a class of organic compounds characterized by a phenoxy group and a propanoic acid moiety, with one or more halogen atoms substituted on the aromatic ring. These compounds have been the focus of extensive research due to their varied biological activities.

Historical Overview of Research on Phenoxypropanoic Acid Derivatives

Research into phenoxypropanoic acid derivatives has a rich history, initially driven by their application as herbicides. Over time, the focus has expanded to include their potential in medicinal chemistry and materials science. Arylpropionic acid derivatives, a related class, are well-known for their anti-inflammatory properties. researchgate.net The study of these derivatives has provided a foundation for understanding how structural modifications, such as halogenation, can influence a molecule's physicochemical properties and biological interactions. The introduction of different functional groups can lead to a wide range of activities, including antibacterial, anticonvulsant, and anticancer effects. researchgate.net

Structural Distinctiveness of the 3-(2-Chloro-4-fluorophenoxy)propanoic Acid Moiety

The structure of this compound is distinguished by the specific placement of its halogen substituents on the phenoxy ring. uni.lu The presence of a chlorine atom at the ortho position and a fluorine atom at the para position creates a unique electronic and steric environment. uni.lu This specific arrangement of halogens influences the molecule's reactivity, polarity, and how it binds to biological targets. The propanoic acid side chain further adds to the molecule's chemical functionality. The combination of the chloro and fluoro groups is thought to enhance the compound's binding affinity and reactivity with biological molecules.

Below is a table detailing the key structural information for this compound:

| Property | Value |

| Molecular Formula | C9H8ClFO3 uni.lu |

| Molecular Weight | 218.61 g/mol scbt.com |

| InChI | InChI=1S/C9H8ClFO3/c10-7-5-6(11)1-2-8(7)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) uni.lu |

| InChIKey | XNBUXUDYENDIRW-UHFFFAOYSA-N uni.lu |

| SMILES | C1=CC(=C(C=C1F)Cl)OCCC(=O)O uni.lu |

Current Research Landscape and Emerging Themes Pertaining to this compound

Current research on this compound is primarily situated within the fields of synthetic chemistry and early-stage biological investigation. While extensive literature on this specific compound is still emerging, trends can be observed from the study of related halogenated phenoxypropanoic acids.

One area of interest is its use as a building block in the synthesis of more complex molecules. The presence of reactive sites—the carboxylic acid group and the halogenated aromatic ring—makes it a versatile precursor for creating novel compounds with potentially valuable properties. For instance, related phenoxypropanoic acid derivatives are being explored for their potential as anticancer agents. mdpi.com

A significant theme in the broader field is the investigation of how halogenation patterns affect biological activity. For example, some studies on similar compounds suggest that the presence and position of fluorine can enhance binding to specific enzymes. Research on a structural isomer, 2-(2-Chloro-4-fluorophenoxy)propanoic acid, has indicated potential as an inhibitor of the ubiquitin-proteasome system (UPS), a critical pathway in protein degradation.

Significance of Investigating this compound for Fundamental Chemical and Biological Sciences

The study of this compound holds importance for both fundamental chemistry and biology. From a chemical perspective, it serves as a model system for understanding how the interplay of different halogen substituents on an aromatic ring affects reaction mechanisms and kinetics. The synthesis of this and related compounds allows for the exploration of new synthetic methodologies. chemrxiv.org

In the realm of biological sciences, investigating this molecule and its derivatives contributes to the broader understanding of structure-activity relationships. By systematically modifying the structure of phenoxypropanoic acids and assessing their biological effects, researchers can gain insights into the molecular features required for specific interactions with biological targets like enzymes and receptors. This knowledge is crucial for the rational design of new molecules with desired biological functions. The exploration of halogenated compounds also sheds light on the role of halogen bonding in molecular recognition, a force that is increasingly recognized as important in biological systems.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-chloro-4-fluorophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO3/c10-7-5-6(11)1-2-8(7)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBUXUDYENDIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)OCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601265659 | |

| Record name | 3-(2-Chloro-4-fluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926214-74-6 | |

| Record name | 3-(2-Chloro-4-fluorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926214-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chloro-4-fluorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601265659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-chloro-4-fluorophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Chloro 4 Fluorophenoxy Propanoic Acid and Its Chemical Transformations

Established Synthetic Pathways to 3-(2-Chloro-4-fluorophenoxy)propanoic Acid

Traditional synthetic routes to aryloxyalkanoic acids, including the target compound, primarily rely on the formation of the characteristic ether linkage followed by manipulation of the carboxylic acid group.

The most prevalent and established method for constructing the aryloxyalkanoic acid structure is the Williamson ether synthesis. wikipedia.orgtcichemicals.commasterorganicchemistry.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgnumberanalytics.com The synthesis of this compound would plausibly involve the reaction between the sodium or potassium salt of 2-chloro-4-fluorophenol (B157789) (the nucleophile) and an alkyl halide with a three-carbon chain bearing a carboxylic acid or, more commonly, an ester group, such as ethyl 3-bromopropanoate (B1231587) (the electrophile).

The general mechanism involves two key steps:

Deprotonation: The acidic phenolic proton of 2-chloro-4-fluorophenol is removed by a base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic 2-chloro-4-fluorophenoxide anion.

SN2 Attack: The generated phenoxide ion then attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group to form the ether linkage. masterorganicchemistry.com

Using an ester of the 3-halopropanoic acid is often preferred to avoid side reactions involving the acidic proton of the carboxylic acid. The final acid is then obtained by subsequent hydrolysis.

Table 1: Typical Reactants and Conditions for Williamson Ether Synthesis

| Role | Compound | Common Examples | Purpose |

| Aryl Nucleophile Precursor | 2-Chloro-4-fluorophenol | - | Provides the substituted aromatic portion of the molecule. |

| Alkyl Electrophile | Ethyl 3-bromopropanoate | Methyl 3-chloropropanoate | Provides the propanoate side chain and a leaving group for substitution. |

| Base | Potassium Carbonate (K₂CO₃) | Sodium Hydroxide (NaOH), Sodium Hydride (NaH) | Deprotonates the phenol (B47542) to generate the active nucleophile. jk-sci.com |

| Solvent | Acetone | Dimethylformamide (DMF), Acetonitrile | Provides the medium for the reaction. Aprotic polar solvents are common. jk-sci.com |

A common synthetic sequence involves the initial synthesis of an ester derivative, such as ethyl 3-(2-chloro-4-fluorophenoxy)propanoate, via the Williamson ether synthesis. The carboxylic acid is then liberated in a final step through a process called saponification. This hydrolysis reaction is typically carried out by heating the ester with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to protonate the resulting carboxylate salt.

Conversely, the final carboxylic acid can be converted back into various esters through Fischer esterification. This acid-catalyzed reaction with an alcohol (e.g., methanol (B129727) or ethanol) is an equilibrium process often used for purification or to create derivatives with different properties. For instance, reacting this compound with methanol in the presence of a catalytic amount of sulfuric acid would yield methyl 3-(2-chloro-4-fluorophenoxy)propanoate. mdpi.com

Novel and Green Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes the development of more efficient, environmentally benign, and sustainable methods.

To overcome some of the limitations of the classical Williamson synthesis, such as slow reaction rates or the need for harsh conditions, various catalytic systems can be employed.

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions involving reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the phenoxide salt and an organic phase with the alkyl halide). mdpi.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase into the organic phase where the reaction occurs. youtube.comyoutube.com This can lead to faster reaction rates, milder reaction conditions, and increased yields. mdpi.com

Table 2: Common Phase-Transfer Catalysts

| Catalyst Name | Abbreviation | Chemical Formula Example |

| Tetrabutylammonium bromide | TBAB | (C₄H₉)₄N⁺Br⁻ |

| Benzyltriethylammonium chloride | TEBAC | (C₂H₅)₃(C₇H₇)N⁺Cl⁻ |

| Aliquat 336 | - | CH₃N⁺((CH₂)₇CH₃)₃Cl⁻ |

In line with the principles of green chemistry, methods that reduce energy consumption and solvent waste are highly desirable. wjpmr.comrsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate the rate of organic reactions, including the Williamson ether synthesis. nih.gov Reaction times can be reduced from several hours under conventional heating to just a few minutes, leading to significant energy savings and often improved yields. wjpmr.com

Solvent-Free Conditions: It is sometimes possible to perform the Williamson ether synthesis under solvent-free or "neat" conditions. This typically involves grinding the solid phenol, a solid base like potassium carbonate, and the alkylating agent together and heating the mixture. This approach minimizes the use of volatile organic solvents, reducing both cost and environmental impact.

Derivatization Strategies of this compound

The carboxylic acid functional group in this compound is a versatile handle for further chemical modification, allowing for the synthesis of a wide range of derivatives. The most common derivatization strategies involve reactions at the carboxyl group.

Esterification: As previously mentioned, the acid can be readily converted to its corresponding esters by reacting it with an alcohol in the presence of an acid catalyst. These esters are often used as intermediates in further synthetic steps.

Amidation: The formation of amides is another key transformation. This can be achieved by first converting the carboxylic acid to a more reactive intermediate, such as an acid chloride (using reagents like thionyl chloride or oxalyl chloride), which then readily reacts with an amine. Alternatively, direct coupling of the carboxylic acid and an amine can be mediated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). A more direct and modern approach involves the reaction of the corresponding ester with an amine or an ammonia (B1221849) source, which can be highly efficient for producing primary and secondary amides. nih.govresearchgate.net

Table 3: Potential Derivatization Reactions

| Reactant | Reagent(s) | Derivative Type | General Reaction Name |

| Methanol | H₂SO₄ (cat.) | Methyl Ester | Fischer Esterification |

| Ethanol (B145695) | H₂SO₄ (cat.) | Ethyl Ester | Fischer Esterification |

| Ammonia | Coupling Agent or via Ester | Primary Amide | Amidation |

| Methylamine | Coupling Agent or via Ester | Secondary Amide (N-methyl) | Amidation |

| Thionyl Chloride | SOCl₂ | Acid Chloride | Acyl Halide Formation |

Synthesis of Esters and Amides of this compound

The carboxylic acid group of this compound is a versatile functional handle for the synthesis of various derivatives, most notably esters and amides. These transformations are fundamental in organic synthesis, often employed to modify the physicochemical properties of the parent compound.

Esterification:

The synthesis of esters from this compound can be achieved through standard esterification protocols. A common method involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, and heat to drive the reaction to completion. While specific examples for the direct esterification of this compound are not extensively detailed in publicly available literature, the principles of Fischer-Speier esterification are directly applicable.

For instance, the synthesis of a structurally related compound, ethyl 3,3-diethoxypropanoate, is achieved by reacting 1,1,1-trichloro-4-ethoxy-3-buten-2-one (B7884701) with dry ethanol in the presence of anhydrous potassium carbonate. orgsyn.org This highlights a potential, albeit more complex, route to ester derivatives. A more direct comparison can be drawn from the synthesis of methyl 3-(4-fluorophenyl)propanoate from 3-(4-fluorophenyl)propionic acid, for which synthetic routes are established. chemicalbook.com

A general representation of the esterification of this compound is shown below:

Scheme 1: General reaction for the esterification of this compound.

Amide Synthesis:

The synthesis of amides of this compound typically proceeds via the activation of the carboxylic acid, followed by reaction with a suitable amine. A common method for activating the carboxylic acid is its conversion to an acyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive 3-(2-chloro-4-fluorophenoxy)propanoyl chloride can then be treated with a primary or secondary amine to form the corresponding amide.

A relevant example is the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, where a substituted aminobenzene is reacted with a salicylic (B10762653) acid derivative in the presence of phosphorus trichloride (B1173362) to form the amide bond in situ. nih.gov Another pertinent synthesis is that of 3-amino-2-phenyl propanoic acid derivatives, where racemic N-phthalyl 3-amino-2-phenyl propanoic acid is converted to its acid chloride using oxalyl chloride before further reaction. sci-hub.se These examples demonstrate established methods for amide formation that are applicable to this compound.

Scheme 2: General reaction for the synthesis of amides of this compound.

The table below summarizes representative conditions for ester and amide formation based on related compounds.

| Derivative | Reactants | Reagents/Catalyst | Solvent | Conditions | Reference |

| Ethyl 3,3-diethoxypropanoate | 1,1,1-trichloro-4-ethoxy-3-buten-2-one, Ethanol | K₂CO₃ | Ethanol | Room temperature, 10 hr | orgsyn.org |

| N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide | 3-(chloro-4-(4´-chlorophenoxy)aminobenzene, 3,5-diiodosalicylic acid | PCl₃ | Xylene | 110 °C, 1.5 hr | nih.gov |

| N-phthalyl 3-amino-2-phenyl propanoic acid chloride | N-phthalyl-(RS)-3-amino-2-phenyl propanoic acid | Oxalyl chloride | - | 30°C, 12 hr | sci-hub.se |

Modifications on the Phenoxy Ring of this compound

Further functionalization of the phenoxy ring of this compound can lead to a diverse range of new compounds with potentially altered properties. Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common strategies to introduce new substituents onto the aromatic ring.

A notable example of such a modification is the nitration of a structurally analogous compound, 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid. This reaction is a key step in the synthesis of the herbicide acifluorfen. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. A study on the continuous flow nitration of this compound identified optimized reaction conditions, achieving a conversion of 83.03% and a selectivity of 79.52% at 308 K.

The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from the mixed acids, which then attacks the electron-rich phenoxy ring. The position of nitration is directed by the existing substituents on the ring.

| Reactant | Reagents | Conditions | Conversion | Selectivity | Reference |

| 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid | HNO₃/H₂SO₄ | 308 K | 83.03% | 79.52% |

While this example does not involve the exact target molecule, the principles of electrophilic aromatic substitution are directly transferable and provide a clear indication of how the phenoxy ring of this compound could be chemically modified.

Stereoselective Synthesis and Resolution of this compound Enantiomers

This compound possesses a stereocenter at the C2 position of the propanoic acid chain, meaning it can exist as a pair of enantiomers, (R)- and (S)-3-(2-chloro-4-fluorophenoxy)propanoic acid. The synthesis of enantiomerically pure forms of such compounds is often crucial, as different enantiomers can exhibit distinct biological activities. Methodologies for obtaining single enantiomers generally fall into two categories: stereoselective synthesis and the resolution of racemic mixtures.

Stereoselective Synthesis:

Asymmetric synthesis aims to directly produce a single enantiomer. While specific methods for the asymmetric synthesis of this compound are not readily found in the literature, general strategies for the asymmetric synthesis of related α-arylpropanoic acids can be considered. One such approach involves the use of chiral auxiliaries. For example, the asymmetric synthesis of (S)-2-amino-3,3-bis-(4-fluorophenyl)propanoic acid has been achieved through the alkylation of a chiral glycine (B1666218) Schiff base. scribd.com Another method employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base, which is then alkylated. mdpi.com

A different strategy is demonstrated in the synthesis of optical pure fenoxaprop-p-ethyl, where the reaction of 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol with ethyl (S)-O-(p-toluenesulfonyl)lactate proceeds with a Walden inversion to yield the (R)-enantiomer with high optical purity. researchgate.net

Resolution of Enantiomers:

The resolution of a racemic mixture involves separating the two enantiomers. A common method is the formation of diastereomeric salts by reacting the racemic acid with a single enantiomer of a chiral base, such as a chiral amine. The resulting diastereomeric salts often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of the carboxylic acid.

A patent describing the resolution of 3-(4-substituted-phenyl)-glycidic acid derivatives details a process where a racemic ester is reacted with a thiophenol in the presence of a chiral tertiary amine, such as cinchonidine, to effect a kinetic resolution. google.com This process selectively reacts with one enantiomer, allowing the other to be recovered. While applied to a different system, this illustrates the principle of using chiral resolving agents.

The table below provides examples of stereoselective synthesis and resolution for related propanoic acid derivatives.

| Target Compound/Process | Method | Chiral Reagent/Auxiliary | Key Findings | Reference |

| (S)-2-Amino-3,3-bis-(4-fluorophenyl)propanoic acid | Asymmetric alkylation | Chiral glycine Schiff base | High chemical (>90%) and stereochemical (>95% de) outcomes | scribd.com |

| (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | Asymmetric alkylation | Recyclable chiral auxiliary (Ni(II) complex) | Large-scale synthesis with high enantiomeric purity | mdpi.com |

| (R)-fenoxaprop-p-ethyl | Stereospecific reaction | Ethyl (S)-O-(p-toluenesulfonyl)lactate | Walden inversion leading to high optical purity (99.9%) | researchgate.net |

| Resolution of 3-(4-substituted-phenyl)-glycidic acid methyl ester | Kinetic resolution | Cinchonidine | Selective reaction with one enantiomer allowing separation | google.com |

Advanced Spectroscopic and Structural Characterization of 3 2 Chloro 4 Fluorophenoxy Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. The resulting spectra reveal the chemical environment of each unique atom, allowing for a detailed mapping of the molecular structure.

For the purpose of discussion, the following numbering scheme for 3-(2-chloro-4-fluorophenoxy)propanoic acid will be used:

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The analysis involves examining the chemical shift (δ), the signal multiplicity (splitting pattern), and the integration (proton count).

Aromatic Protons (H-3, H-5, H-6) : The three protons on the phenyl ring would appear in the downfield region of the spectrum (typically δ 6.8–7.5 ppm) due to the deshielding effects of the aromatic ring current and electronegative substituents (oxygen, chlorine, and fluorine).

H-6 : This proton is adjacent to the chlorine atom and would likely appear as a doublet of doublets (dd) due to coupling with H-5 (³JHH, typical ortho coupling) and H-3 (⁴JHH, typical meta coupling).

H-5 : This proton is positioned between H-6 and the fluorine atom at C-4. It is expected to show a complex multiplet, likely a doublet of doublets of doublets (ddd), resulting from coupling to H-6 (³JHH), H-3 (³JHH), and the fluorine atom (⁴JHF).

H-3 : This proton is adjacent to the fluorine atom and would be split into a doublet of doublets (dd) by coupling with the fluorine (³JHF) and H-5 (³JHH).

Propanoic Acid Chain Protons (H-α, H-β) : The two methylene (B1212753) groups of the propanoic acid chain would show characteristic signals.

H-β (-OCH₂-) : These two protons are directly attached to the ether oxygen. The strong deshielding effect of the oxygen atom would shift this signal significantly downfield compared to a standard alkane, likely in the δ 4.2–4.5 ppm range. The signal would appear as a triplet due to coupling with the adjacent H-α protons.

H-α (-CH₂COOH) : These two protons are adjacent to the carbonyl group. Their signal would be expected around δ 2.8–3.1 ppm and would appear as a triplet from coupling to the H-β protons.

Carboxylic Acid Proton (-COOH) : The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet far downfield, often above δ 10.0 ppm. organicchemistrydata.org Its broadness is a result of chemical exchange with the solvent or trace amounts of water. organicchemistrydata.org

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

|---|---|---|---|

| -COOH | >10.0 | Broad Singlet (br s) | N/A (exchanges) |

| H-6 | ~7.3 | Doublet of Doublets (dd) | H-5, H-3 |

| H-5 | ~7.1 | Multiplet (m) or ddd | H-6, H-3, F |

| H-3 | ~7.0 | Doublet of Doublets (dd) | H-5, F |

| H-β | ~4.3 | Triplet (t) | H-α |

| H-α | ~2.9 | Triplet (t) | H-β |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, one for each unique carbon atom.

Carbonyl Carbon (C=O) : The C-γ carbon of the carboxylic acid is the most deshielded carbon and will appear furthest downfield, typically in the range of δ 170–180 ppm.

Aromatic Carbons (C-1 to C-6) : These carbons resonate between δ 110–160 ppm.

C-1, C-2, C-4 : The carbons directly bonded to electronegative atoms (O, Cl, F) will have their chemical shifts significantly affected. C-1 (bonded to oxygen) and C-4 (bonded to fluorine) are expected to be the most downfield of the aromatic carbons. The C-4 signal will also exhibit a large one-bond coupling constant (¹JCF).

C-3, C-5, C-6 : The protonated carbons will appear in the more shielded region of the aromatic signals. Their assignments can be confirmed using HSQC experiments.

Aliphatic Carbons (C-α, C-β) :

C-β (-OCH₂-) : This carbon, being attached to the phenoxy oxygen, is more deshielded than C-α and would likely appear around δ 65–70 ppm.

C-α (-CH₂COOH) : This carbon is shielded relative to C-β and would appear further upfield, likely in the δ 30–35 ppm range.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C-γ (C=O) | 170-180 | Most downfield signal |

| C-4 | 155-160 | Large C-F coupling (¹JCF) |

| C-1 | 150-155 | Quaternary, attached to oxygen |

| C-2 | 120-125 | Quaternary, attached to chlorine |

| C-6 | 115-120 | Protonated aromatic carbon |

| C-5 | 110-115 | Protonated aromatic carbon |

| C-3 | 110-115 | Protonated aromatic carbon |

| C-β | 65-70 | Aliphatic, attached to oxygen |

| C-α | 30-35 | Aliphatic, adjacent to carbonyl |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). nist.gov For this molecule, key COSY cross-peaks would be observed between:

The H-α and H-β protons, confirming the -CH₂-CH₂- fragment of the propanoic acid chain.

Adjacent aromatic protons, such as H-5 with H-6 and H-5 with H-3, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates protons with the carbons they are directly attached to (one-bond C-H correlation). chemicalbook.com It would definitively link the proton signals (H-α, H-β, H-3, H-5, H-6) to their corresponding carbon signals (C-α, C-β, C-3, C-5, C-6), confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is vital for connecting different parts of the molecule. Key HMBC correlations would include:

A cross-peak between the H-β protons and the aromatic carbon C-1, confirming the ether linkage.

Correlations from both H-α and H-β protons to the carbonyl carbon (C-γ), confirming the propanoic acid structure.

Correlations from the aromatic protons (e.g., H-6) to adjacent quaternary carbons (e.g., C-1 and C-2), solidifying the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecular ion, thereby confirming the molecular formula. The molecular formula for this compound is C₉H₈ClFO₃. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in M and M+2 peaks separated by 2 Da, which is a key signature in the mass spectrum.

Calculated Exact Masses for this compound

| Ion Species | Molecular Formula | Calculated m/z (for ³⁵Cl) | Source |

|---|---|---|---|

| [M]⁺ (Molecular Ion) | [C₉H₈³⁵ClFO₃]⁺ | 218.01405 | |

| [M+H]⁺ (Protonated) | [C₉H₉³⁵ClFO₃]⁺ | 219.02188 | |

| [M-H]⁻ (Deprotonated) | [C₉H₇³⁵ClFO₃]⁻ | 217.00732 |

Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to further fragmentation. Analyzing these secondary fragments provides detailed structural information and confirms the connectivity of the molecule. Plausible fragmentation pathways for the molecular ion of this compound ([C₉H₈ClFO₃]⁺˙, m/z = 218) include:

Loss of the carboxyl group : Cleavage of the C-α and C-γ bond can lead to the loss of the carboxyl radical (•COOH, 45 Da) or formic acid (HCOOH, 46 Da), or loss of carbon dioxide (CO₂, 44 Da).

Ether bond cleavage : A primary fragmentation pathway would be the cleavage of the ether bond. This can happen in two ways:

Formation of the 2-chloro-4-fluorophenoxy radical and the [CH₂CH₂COOH]⁺ ion (m/z = 73).

Formation of the stable 2-chloro-4-fluorophenol (B157789) ion, [ClFC₆H₃OH]⁺˙ (m/z = 146), which is often a dominant peak in the spectra of such compounds.

McLafferty Rearrangement : A characteristic rearrangement for carboxylic acids, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the α-β bond. This would lead to the elimination of ethene (C₂H₄, 28 Da) and the formation of an ion at m/z = 190.

Plausible Fragment Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 173 | [M - COOH]⁺ | Loss of carboxyl radical |

| 146 | [ClFC₆H₃OH]⁺˙ | Cleavage of ether C-O bond |

| 111 | [C₅H₃Cl]⁺˙ | Loss of CO from the phenoxy fragment |

| 73 | [CH₂CH₂COOH]⁺ | Cleavage of ether O-C bond |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. The vibrational spectra of this compound are complex due to the presence of multiple functional groups, including a carboxylic acid, an ether linkage, and a substituted aromatic ring.

The analysis of the vibrational spectra of related phenoxyacetic and phenoxypropanoic acids provides a basis for the assignment of the key vibrational modes. researchgate.net The high degree of chlorine substitution in some of these related molecules has been studied to understand its effect on the Raman spectra. researchgate.net

Key Vibrational Modes:

Carboxylic Acid Group: The carboxylic acid group gives rise to several characteristic vibrations. The O-H stretch is typically observed as a broad band in the IR spectrum in the region of 3300-2500 cm⁻¹. The C=O (carbonyl) stretching vibration is a strong, sharp band, expected around 1700-1760 cm⁻¹. The C-O stretch and O-H bend are also identifiable in the fingerprint region of the spectrum.

Aromatic Ring: The benzene (B151609) ring exhibits several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and C=C stretching modes in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands.

Ether Linkage: The C-O-C stretching vibrations of the ether group typically appear as two distinct bands in the region of 1260-1000 cm⁻¹.

C-Cl and C-F Bonds: The stretching vibrations of the carbon-chlorine and carbon-fluorine bonds are expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the theoretical vibrational frequencies. researchgate.net These theoretical spectra aid in the assignment of the experimental IR and Raman bands. For similar molecules like 2(4-chlorophenoxy)-2-methyl propionic acid, DFT calculations using the B3LYP method with a 6-31G(d) basis set have shown good agreement with experimental data. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound (Predicted)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) |

| C-H Stretch | Aromatic | 3100-3000 |

| C-H Stretch | Aliphatic | 2990-2850 |

| C=O Stretch | Carboxylic Acid | 1760-1700 |

| C=C Stretch | Aromatic | 1600-1450 |

| C-O-C Stretch | Ether | 1260-1000 |

| C-F Stretch | Aryl Halide | 1250-1020 |

| C-Cl Stretch | Aryl Halide | 850-550 |

X-ray Crystallography for Solid-State Structure Determination and Conformation Studies

In a study of 3-(2-Fluorophenoxy)propanoic acid, the compound was found to crystallize in the monoclinic system with the space group P2₁/c. nih.gov A key feature of its crystal structure is the formation of centrosymmetric dimers through pairs of classical O—H⋯O hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov These dimers are further connected by weaker C—H⋯O interactions, creating a three-dimensional network. nih.gov The dihedral angle between the carboxyl group and the benzene ring was determined to be 79.4 (3)°. nih.gov

Given the structural similarity, it is highly probable that this compound would also form similar dimeric structures in the solid state, driven by hydrogen bonding between the carboxylic acid moieties. The precise bond lengths, bond angles, and unit cell dimensions would, however, be influenced by the presence and position of the chloro and fluoro substituents on the aromatic ring.

Interactive Data Table: Crystallographic Data for the Related Compound 3-(2-Fluorophenoxy)propanoic Acid nih.gov

| Parameter | Value |

| Chemical Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.934 (16) |

| b (Å) | 4.974 (5) |

| c (Å) | 13.098 (14) |

| β (°) | 110.546 (12) |

| V (ų) | 850.0 (16) |

| Z | 4 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Stereochemical Assignment of this compound Enantiomers

This compound is a chiral compound and can exist as two enantiomers (R and S). Chiroptical spectroscopy techniques are essential for determining the absolute configuration of these enantiomers. Vibrational Circular Dichroism (VCD), a technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, is particularly powerful for this purpose.

Studies on similar chiral α-aryloxypropanoic acids, such as 2-(2-chlorophenoxy) propanoic acid and 2-(3-chlorophenoxy) propanoic acid, have successfully employed VCD to determine their absolute configurations. nih.gov In these studies, the experimental VCD spectra of the enantiomers were measured and compared with theoretical spectra predicted by ab initio calculations, typically using Density Functional Theory (DFT). nih.gov

A common challenge in the VCD analysis of carboxylic acids is the interference from intermolecular hydrogen bonding in solution, which can complicate the spectra and lead to ambiguous structural information. nih.gov To overcome this, the carboxylic acids are often converted to their corresponding methyl esters. nih.gov The VCD spectra of these esters are then measured and compared with the predicted spectra for the stable conformers. A good correlation between the experimental and theoretical spectra allows for the unambiguous assignment of the absolute configuration of the ester, and by extension, the parent acid. nih.gov For the studied chlorophenoxy propanoic acids, the (+)-enantiomers were determined to have the (R) configuration. nih.gov

A similar methodology could be applied to determine the absolute stereochemistry of the enantiomers of this compound. This would involve the synthesis of the methyl ester, separation of the enantiomers (e.g., by chiral HPLC), measurement of their VCD spectra, and comparison with DFT-predicted spectra to assign the R and S configurations.

Computational and Theoretical Chemistry Studies of 3 2 Chloro 4 Fluorophenoxy Propanoic Acid

Quantum Chemical Calculations on 3-(2-Chloro-4-fluorophenoxy)propanoic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the behavior of this compound.

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com

For aromatic carboxylic acids, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be centered on the carboxylic acid group or other electron-withdrawing substituents. mdpi.com In the case of this compound, the presence of electron-withdrawing halogen atoms (chlorine and fluorine) on the phenoxy group can influence the energy levels of the molecular orbitals.

Computational studies on similar phenolic compounds demonstrate that the distribution and energy of these frontier orbitals can be precisely calculated. orientjchem.org Such analyses for this compound would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Illustrative Data on Frontier Molecular Orbitals

| Parameter | Illustrative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to the electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. Specific computational studies on this compound are required for precise values.

Quantum chemical calculations can accurately predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts provide valuable information for structure elucidation. nih.gov By calculating the magnetic shielding tensors of the nuclei (e.g., ¹H, ¹³C), the chemical shifts can be predicted and compared with experimental data to confirm the molecular structure. nih.gov

Similarly, the vibrational frequencies of the molecule can be computed. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. saudijournals.com The calculated vibrational spectrum is often compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed absorption bands to specific molecular vibrations. saudijournals.com For example, the characteristic stretching vibration of the carbonyl group (C=O) in the carboxylic acid moiety is typically observed in a specific region of the IR spectrum.

Illustrative Predicted Vibrational Frequencies

| Vibrational Mode | Illustrative Calculated Wavenumber (cm⁻¹) | Corresponding Functional Group |

|---|---|---|

| O-H Stretch | 3550 | Carboxylic Acid |

| C=O Stretch | 1720 | Carboxylic Acid |

| C-O-C Stretch | 1250 | Ether Linkage |

| C-Cl Stretch | 750 | Chloro Group |

| C-F Stretch | 1100 | Fluoro Group |

Note: These are illustrative values. Precise wavenumbers would be obtained from specific DFT calculations on this compound.

The electronic parameters derived from quantum chemical calculations, such as the HOMO-LUMO gap, ionization potential, and electron affinity, can be used to predict the reactivity and stability of this compound. A molecule with a high ionization potential and low electron affinity is generally more stable and less reactive.

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. The MEP can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting the sites for electrophilic and nucleophilic attack. For instance, the oxygen atoms of the carboxylic acid and ether linkage would be expected to be regions of negative potential, while the hydrogen atom of the carboxylic acid would be a region of positive potential.

Conformational Analysis of this compound

The biological activity and physical properties of a flexible molecule like this compound are often dependent on its three-dimensional conformation.

Conformational analysis involves mapping the potential energy surface of the molecule as a function of its rotatable bonds. The propanoic acid side chain can rotate relative to the phenoxy ring, and the orientation of the carboxylic acid group can also vary. By systematically rotating these bonds and calculating the corresponding energy, a potential energy map can be generated.

The minima on this potential energy surface correspond to the stable conformations (conformers) of the molecule. The relative energies of these conformers determine their population at a given temperature. Identifying the lowest energy conformation is crucial as it often represents the most likely structure of the molecule in biological systems. For similar molecules like 3-(2-fluorophenoxy)propanoic acid, crystal structure analysis has revealed specific dihedral angles between the carboxylic group and the benzene (B151609) ring, indicating preferred conformations in the solid state.

Molecular Dynamics Simulations Involving this compound

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. While no specific MD simulation studies focused on this compound were identified in the reviewed literature, this technique could provide valuable insights into its dynamic properties.

Solvation Effects and Intermolecular Interactions

In aqueous environments, the carboxylic acid group is expected to be the primary site for hydrogen bonding with water molecules, acting as both a hydrogen bond donor (from the hydroxyl group) and acceptor (at the carbonyl oxygen). The ether oxygen can also act as a hydrogen bond acceptor. The aromatic ring, while largely nonpolar, can participate in weaker C-H···O interactions. The halogen substituents, particularly the highly electronegative fluorine atom, can also influence the local solvation shell structure.

Intermolecular interactions of this compound are crucial for understanding its solid-state structure and its potential to form aggregates in solution. A common feature of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. This dimerization is a dominant feature in the solid state and can persist in nonpolar solvents. In the case of a related compound, 3-(2-fluorophenoxy)propanoic acid, crystal structure analysis has confirmed the formation of such centrosymmetric dimers. nih.gov It is highly probable that this compound would exhibit similar dimeric structures.

Table 1: Predicted Physicochemical Properties and Collision Cross Section Data for this compound

This table presents computationally predicted properties that are relevant to the compound's intermolecular interactions and behavior in different environments.

| Property | Predicted Value | Reference |

| XlogP | 2.1 | uni.lu |

| Predicted Collision Cross Section (CCS) (Ų) | uni.lu | |

| [M+H]⁺ | 139.0 | uni.lu |

| [M+Na]⁺ | 148.6 | uni.lu |

| [M-H]⁻ | 140.5 | uni.lu |

| [M+NH₄]⁺ | 158.0 | uni.lu |

| [M+K]⁺ | 144.9 | uni.lu |

| [M+H-H₂O]⁺ | 133.8 | uni.lu |

| [M+HCOO]⁻ | 156.5 | uni.lu |

| [M+CH₃COO]⁻ | 183.5 | uni.lu |

| [M+Na-2H]⁻ | 143.3 | uni.lu |

| [M]⁺ | 141.8 | uni.lu |

| [M]⁻ | 141.8 | uni.lu |

This data is based on computational predictions and has not been experimentally verified.

Molecular Docking and Ligand-Receptor Interaction Modeling for this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions.

While specific molecular docking studies for this compound are not extensively documented, the general approach for identifying putative biological binding sites for similar phenoxypropanoic acid derivatives involves several key steps. Initially, a panel of potential biological targets is selected based on the known activities of structurally related compounds. For instance, various phenoxy acid derivatives have been investigated as ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) or as enzyme inhibitors. nih.gov

The process would involve:

Target Selection: Identifying potential protein targets. Given the structural class, targets could include enzymes involved in metabolic pathways or transcription factors. For example, studies on related compounds have focused on PPARα and PPARγ. nih.gov

Receptor Preparation: Obtaining the 3D structure of the target protein, typically from a repository like the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket or active site.

Ligand Preparation: Generating a 3D conformation of this compound. This involves optimizing the geometry and assigning charges to the atoms.

Docking Simulation: Using a docking program (e.g., AutoDock, GOLD, Glide) to systematically sample different orientations and conformations of the ligand within the defined binding site of the protein.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The poses with the best scores are then analyzed to identify the most likely binding mode.

Through this process, several putative binding sites on different hypothetical protein targets could be identified and ranked based on their predicted binding affinities.

Once a putative binding site is identified, the elucidation of the interaction modes provides a detailed picture of how this compound might bind to a hypothetical biological macromolecule. This analysis is crucial for understanding the basis of its potential biological activity and for guiding further structural modifications to enhance potency or selectivity.

For a molecule like this compound, several types of interactions would be analyzed:

Hydrogen Bonding: The carboxylic acid group is a key pharmacophoric feature, capable of forming strong hydrogen bonds with amino acid residues such as Arginine, Lysine, Histidine, Serine, and Threonine within a binding pocket. The ether oxygen can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The 2-chloro-4-fluorophenoxy ring would likely engage in hydrophobic interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine.

Halogen Bonding: The chlorine atom on the aromatic ring could potentially form halogen bonds with electron-rich atoms (like oxygen or sulfur) in the protein's binding site. This is a recognized non-covalent interaction that can contribute to binding affinity.

π-Stacking and π-Cation Interactions: The aromatic ring can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or π-cation interactions with positively charged residues (e.g., Lysine, Arginine).

Advanced computational techniques such as molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the stability of the ligand-receptor complex over time. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, offering a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. nih.gov

Table 2: Hypothetical Interaction Profile of this compound in a Putative Binding Site

This table outlines the potential types of interactions and the molecular features responsible for them, based on the compound's structure.

| Molecular Feature | Potential Interaction Type | Interacting Partner (in a Hypothetical Protein) |

| Carboxylic Acid (-COOH) | Hydrogen Bonding (Donor/Acceptor) | Polar/Charged Amino Acids (e.g., Arg, Lys, Ser) |

| 2-Chloro-4-fluorophenyl Ring | Hydrophobic Interactions, π-Stacking | Nonpolar/Aromatic Amino Acids (e.g., Leu, Phe, Trp) |

| Ether Linkage (-O-) | Hydrogen Bonding (Acceptor) | Polar Amino Acids (e.g., Ser, Thr) |

| Chlorine Atom (-Cl) | Halogen Bonding | Electron-rich atoms (e.g., Carbonyl Oxygen) |

| Fluorine Atom (-F) | Dipole-dipole, Weak Hydrogen Bonding | Polar groups |

Analytical Methodologies for Research on 3 2 Chloro 4 Fluorophenoxy Propanoic Acid

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Chromatography is the cornerstone for the separation and quantification of 3-(2-chloro-4-fluorophenoxy)propanoic acid from impurities and complex matrices. The choice of technique depends on the analyte's properties and the analytical goals.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a principal technique for the purity determination and quantitative analysis of phenoxy acid compounds. nih.gov For this compound, a non-volatile and polar compound, RP-HPLC is well-suited as it generally does not require prior derivatization. nih.govsemanticscholar.org

Method development typically involves optimizing the separation on a C18 column, which is a common stationary phase for retaining non-polar to moderately polar compounds. pensoft.net The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. nih.govsielc.com The pH of the aqueous phase is a critical parameter; it is generally kept acidic (e.g., using phosphoric acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group, thereby increasing its retention and improving peak shape. nih.govnih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the main compound from any impurities with different polarities within a reasonable analysis time. nih.gov Detection is commonly performed using a UV-Vis detector, set at a wavelength where the aromatic ring of the compound exhibits strong absorbance, typically in the range of 220-280 nm. pensoft.netnih.gov

Table 1: Illustrative RP-HPLC Parameters for Analysis of Phenoxypropanoic Acids

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Phosphoric or Trifluoroacetic Acid) | Eluent system to separate components based on polarity. Acid suppresses ionization. |

| Elution Mode | Gradient | Optimizes separation of compounds with varying polarities and reduces run time. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

| Detection | UV at ~225-280 nm | Quantifies the analyte based on its absorbance of UV light. |

| Injection Vol. | 10-20 µL | Volume of sample introduced into the system. |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. creative-proteomics.com Since this compound is a carboxylic acid with low volatility, direct analysis by GC is challenging due to potential tailing and decomposition. youtube.comcerealsgrains.org Therefore, a derivatization step is necessary to convert the polar carboxylic acid group into a more volatile and thermally stable ester. youtube.comusgs.gov

Common derivatization agents for this purpose include diazomethane (B1218177) or a combination of boron trifluoride and methanol (B129727) (BF₃-methanol) to form methyl esters. usgs.gov Another effective approach is derivatization with pentafluorobenzyl bromide (PFBBr), which creates pentafluorobenzyl (PFB) esters. nih.govresearchgate.net These PFB derivatives are highly responsive to electron capture detectors (ECD), providing excellent sensitivity for trace-level analysis. usgs.govnih.gov The derivatized sample is then injected into the GC, where it is separated on a capillary column (e.g., a non-polar or semi-polar phase like DB-5 or HP-5) before detection. usgs.govscispec.co.th

Since this compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety, it can exist as a pair of enantiomers. These enantiomers may exhibit different biological activities. libretexts.org Chiral chromatography is essential for separating and quantifying these enantiomers to assess the enantiomeric purity of a sample. nih.gov

This separation can be achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.govtsijournals.com CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times. youtube.com For phenoxypropanoic acids, CSPs such as α1-acid glycoprotein (B1211001) (e.g., Enantiopac column) or Pirkle-type columns (e.g., based on N-(3,5-dinitrobenzoyl)phenylglycine) have proven effective. nih.govhplc.eu Another approach involves the use of chiral selectors, such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), added to the mobile phase or used as a pseudophase in electrokinetic chromatography. nih.govmdpi.com Alternatively, pre-column derivatization with a chiral reagent can form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov

Hyphenated Techniques for Comprehensive Analysis of this compound

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide a higher degree of confidence in compound identification and are capable of trace-level quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of MS. For this compound, analysis by GC-MS requires the same derivatization step as conventional GC to increase volatility. nih.govnih.gov Once separated by the GC column, the derivatized analyte enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. scispec.co.th For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) can be used. scispec.co.thhpst.cz In this mode, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored, a process known as selected reaction monitoring (SRM), which significantly reduces background noise. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally powerful tool for analyzing non-volatile compounds like this compound directly in various matrices without derivatization. d-nb.info The compound is first separated by RP-HPLC, as described previously. The eluent from the HPLC column is then directed into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is suitable for polar molecules. LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying trace levels of the compound in complex samples. d-nb.info

Table 2: Typical Mass Spectrometry Parameters for Analysis of Halogenated Phenoxy Acids

| Technique | Parameter | Typical Setting | Purpose |

|---|---|---|---|

| GC-MS | Ionization Mode | Electron Impact (EI) | Creates reproducible fragmentation patterns for library matching. |

| Analyzer | Quadrupole or Ion Trap | Mass separation of ions. | |

| Derivatization | Required (e.g., methylation, pentafluorobenzylation) | Increases volatility for GC analysis. | |

| LC-MS/MS | Ionization Mode | Electrospray (ESI), Negative Mode | Soft ionization suitable for polar, acidic compounds. |

| Scan Type | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for quantification. | |

| Precursor Ion | [M-H]⁻ | The deprotonated molecular ion of the analyte. | |

| Product Ion(s) | Specific fragments of the precursor ion | Used for confirmation and quantification. |

Spectrophotometric and Other Spectroscopic Quantification Methods in Research Matrices

While chromatography is preferred for its separatory capability, spectrophotometric methods can be utilized for quantification, particularly for purified samples or in specific applications. UV-Vis spectrophotometry is a straightforward technique for quantifying this compound in a non-complex matrix. The method relies on the principle that the compound absorbs light in the UV region due to its aromatic ring and carboxyl group. hitachi-hightech.com A calibration curve can be constructed by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), typically around 270-280 nm. myskinrecipes.com This method is often used as the detection principle in HPLC. hitachi-hightech.com

Potentiometric and UV-Vis spectrophotometric titrations can also be employed to determine properties like antioxidant capacity by monitoring changes in potential or absorbance upon reaction with a titrant, such as a stable radical cation. rsc.org Although not a direct quantification of the compound in a matrix, it represents a spectroscopic method for characterizing its chemical reactivity in research settings.

Sample Preparation Strategies for Diverse Research Applications

The accurate and reliable analysis of this compound in various research applications is critically dependent on the sample preparation strategies employed. These strategies are designed to isolate and concentrate the analyte from complex matrices, remove interfering substances, and prepare the sample in a format compatible with the chosen analytical instrument. The selection of an appropriate sample preparation method is dictated by the nature of the sample matrix (e.g., water, soil, biological tissues), the concentration of the analyte, and the requirements of the subsequent analytical technique.

For environmental monitoring, particularly the analysis of water samples, solid-phase extraction (SPE) has emerged as a widely adopted and efficient technique for phenoxy acid herbicides, including this compound and its structural analogs. acs.orgweber.hu SPE offers several advantages over traditional liquid-liquid extraction (LLE), such as reduced solvent consumption, shorter extraction times, and the elimination of emulsion formation. acs.org

A common approach for water samples involves acidification of the sample to a pH below 2 to ensure that the carboxylic acid group of the analyte is in its neutral form, which enhances its retention on nonpolar sorbents. weber.hu The sample is then passed through an SPE cartridge packed with a suitable sorbent material. Polystyrene-divinylbenzene (PS-DVB) and C18 (octadecyl-bonded silica) are frequently used sorbents for the extraction of phenoxy acids from aqueous matrices. acs.orgnih.gov After loading the sample, the cartridge is typically washed with a weak organic solvent or an acidic aqueous solution to remove polar interferences. The analyte is then eluted with a stronger organic solvent, such as methanol, acetonitrile, or a mixture thereof, often containing an acid or base modifier to facilitate the elution of the acidic analyte. acs.orgweber.hu

For soil and sediment samples, the extraction process is generally more complex due to the stronger interactions between the analyte and the solid matrix. A typical procedure involves an initial extraction of the soil sample with an organic solvent or a mixture of organic solvents and aqueous buffers, often under alkaline conditions to deprotonate the carboxylic acid and enhance its solubility in the extraction solvent. researchgate.net The resulting extract is then cleaned up using techniques such as SPE to remove co-extracted matrix components before instrumental analysis. researchgate.netepa.gov

In some analytical workflows, particularly those employing gas chromatography (GC), a derivatization step is necessary to convert the polar and non-volatile this compound into a more volatile and thermally stable derivative. This is often achieved by esterification of the carboxylic acid group.

The following table summarizes key parameters of a representative solid-phase extraction method applicable to the analysis of phenoxy acids like this compound in water samples.

| Parameter | Description | Rationale |

| Sample Pre-treatment | Acidification of the water sample to pH < 2 with a strong acid (e.g., sulfuric acid). weber.hu | To ensure the analyte is in its neutral, protonated form, maximizing its retention on non-polar SPE sorbents. |

| SPE Sorbent | Polystyrene-divinylbenzene (PS-DVB) or C18 (Octadecyl-bonded silica). acs.orgnih.gov | Provides effective retention of phenoxy acid herbicides from aqueous matrices through non-polar interactions. |

| Conditioning | The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by deionized water at the sample pH. weber.hu | To activate the sorbent and ensure reproducible retention of the analyte. |

| Sample Loading | The pre-treated water sample is passed through the SPE cartridge at a controlled flow rate. | To allow for efficient interaction and retention of the analyte on the sorbent. |

| Washing | The cartridge is washed with a solution designed to remove interfering compounds without eluting the analyte (e.g., acidified water). | To reduce matrix effects and improve the cleanliness of the final extract. |

| Elution | The analyte is eluted from the cartridge using a small volume of an organic solvent (e.g., methanol, acetonitrile, or a mixture). acs.orgweber.hu | To recover the concentrated analyte from the sorbent for subsequent analysis. |

Environmental Research Aspects of 3 2 Chloro 4 Fluorophenoxy Propanoic Acid

Environmental Persistence and Degradation Pathways of 3-(2-Chloro-4-fluorophenoxy)propanoic Acid

Specific studies on the environmental persistence and degradation pathways of this compound are not available in the reviewed literature. The persistence of such a compound in the environment would theoretically depend on its susceptibility to microbial, photolytic, and hydrolytic degradation.

Microbial Degradation Mechanisms and Identification of Degrading Organisms

No studies have been identified that specifically isolate or characterize microorganisms capable of degrading this compound. However, research on structurally similar phenoxyalkanoic acid herbicides and chlorophenols provides insights into potential microbial degradation mechanisms. For instance, the microbial degradation of the herbicide MCPP [2-(2-Methyl-4-chlorophenoxy)propionic acid] has been shown to be carried out by mixed cultures of soil bacteria, including Pseudomonas, Flavobacterium, and Achromobacter species. researchgate.net The degradation of various chlorophenols often involves initial hydroxylation of the aromatic ring, followed by ring cleavage, which can occur via ortho or meta pathways. nih.gov For example, the degradation of 2-chlorophenol (B165306) proceeds via the formation of 3-chlorocatechol. nih.gov It is plausible that similar pathways could be involved in the breakdown of this compound, but this remains speculative without direct experimental evidence.

Photolytic and Hydrolytic Degradation Mechanisms

There is no specific information available regarding the photolytic (degradation by light) or hydrolytic (degradation by reaction with water) mechanisms for this compound. For related compounds, photolysis in water can be a degradation route, often involving the cleavage of the ether bond or dechlorination. The rates and products of such reactions are highly dependent on environmental conditions like pH, temperature, and the presence of photosensitizing substances. Hydrolysis is generally not considered a primary degradation pathway for the stable ether linkage in phenoxyalkanoic acids under typical environmental pH conditions.

Identification and Characterization of Environmental Metabolites of this compound

No research has been published that identifies or characterizes the environmental metabolites of this compound. Based on the degradation of analogous compounds, potential initial metabolites could arise from the cleavage of the ether linkage, which would yield 2-Chloro-4-fluorophenol (B157789) . For example, the degradation of MCPP results in the formation of 2-methyl-4-chlorophenol. researchgate.net Further degradation of the resulting phenol (B47542) would then likely proceed.

A hypothetical initial degradation step is presented in the table below.

| Parent Compound | Potential Initial Metabolite |

| This compound | 2-Chloro-4-fluorophenol |

This table is speculative and based on degradation pathways of structurally similar compounds, not on experimental data for this compound.

Theoretical Modeling of Environmental Fate and Transport of this compound

Specific theoretical models for the environmental fate and transport of this compound have not been developed. However, general environmental fate models like PRZM (Pesticide Root Zone Model) and MODFLOW (Modular Three-Dimensional Finite-Difference Groundwater Flow Model) are often used to predict the movement of chemicals in soil and water. nih.gov To apply these models accurately, specific physicochemical properties of the compound are required, such as its water solubility, vapor pressure, and soil organic carbon-water (B12546825) partitioning coefficient (Koc). While some properties can be predicted, as shown in public chemical databases, model calibration and validation require extensive experimental data from laboratory and field studies, which are currently lacking for this specific compound. nih.govuni.lu

Mechanistic Studies of Interaction with Environmental Biota and Ecosystems (e.g., plant uptake mechanisms)

There are no available studies on the mechanisms of interaction between this compound and environmental biota, including plant uptake. For phenoxyacetic acid herbicides, plant uptake is a crucial aspect of their mode of action, typically occurring through both roots and foliage, with subsequent translocation within the plant's vascular system. The specific efficiency of uptake and transport would be influenced by the plant species and the physicochemical properties of the compound. Without dedicated research, any discussion of these mechanisms for this compound remains hypothetical.

Future Research Directions and Unexplored Avenues for 3 2 Chloro 4 Fluorophenoxy Propanoic Acid

Development of 3-(2-Chloro-4-fluorophenoxy)propanoic Acid as Chemical Probes for Biological Systems

The structural similarity of this compound to other biologically active phenoxypropanoic acid derivatives suggests its potential as a scaffold for developing chemical probes. A related isomer, 2-(2-chloro-4-fluorophenoxy)propanoic acid, has been investigated for its role as an inhibitor of the ubiquitin-proteasome system (UPS), a critical pathway for protein degradation in cells. By extension, this compound could be modified to create targeted probes to investigate the UPS or other enzymatic systems.

Future research could focus on synthesizing derivatives of this compound by attaching reporter tags, such as fluorophores or biotin, to the core structure. These modified molecules, or chemical probes, would enable researchers to visualize and track the compound's interactions within a cell, identify its specific binding partners, and elucidate its mechanism of action. Such tools are invaluable in proteomics research and drug discovery for validating biological targets. scbt.com

Advanced Synthetic Methodologies for Industrial Scalability and Efficiency

While this compound is available from chemical suppliers for research purposes, information regarding its large-scale, industrial synthesis is not widely published. bldpharm.com1int.co.uk The common laboratory synthesis for related compounds involves the reaction of a substituted phenol (B47542) (2-chloro-4-fluorophenol) with a propanoic acid derivative. However, transitioning this to an industrial scale requires optimization to ensure high yield, purity, and cost-effectiveness.

Future research should focus on developing robust and efficient synthetic routes. This could involve exploring different catalysts, solvent systems, and reaction conditions to maximize yield and minimize waste. google.com Methodologies like flow chemistry could be investigated to improve safety, consistency, and throughput compared to traditional batch processing. A patent for a related compound highlights a process for preparing R-(+)-2-(4-hydroxyphenoxy)propionic acid with an average yield of over 85% and a purity exceeding 99.5%, demonstrating that high-efficiency industrial processes for this class of compounds are achievable. google.com Developing a similarly efficient process for this compound is a critical step for enabling its broader application.

Table 1: Comparison of Synthetic Approaches for Phenoxypropanoic Acids

| Feature | Laboratory Scale Synthesis | Potential Industrial Scale Method google.com |

|---|---|---|

| Typical Reaction | Nucleophilic substitution | Halogenation followed by substitution |

| Catalyst Example | Dimethylamino pyridine | DMF (N,N-Dimethylformamide) |

| Solvent Example | DMSO (Dimethyl sulfoxide) | Water |

| Reported Yield | ~86% for an isomer | >85% |

| Key Goal | Proof of concept, material for study | High throughput, cost-efficiency, high purity |

Deeper Elucidation of Stereospecific Biological Mechanisms of this compound Enantiomers

The propanoic acid moiety of this compound contains a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers (R- and S-forms). In biological systems, enantiomers often exhibit different activities because they interact differently with chiral biological molecules like enzymes and receptors.

A significant and unexplored area of research is the stereospecific synthesis of the individual R- and S-enantiomers of this compound and the characterization of their distinct biological effects. Research on other complex chiral acids has shown that both enantiomers can be biologically active, sometimes with one being slightly more potent at a specific receptor. nih.gov It is crucial to determine if one enantiomer of this compound is responsible for a potential therapeutic effect while the other might be inactive or contribute to off-target effects. This knowledge is fundamental for developing safer and more effective chemical agents for therapeutic or research use. The availability of specific enantiomers, such as the (2S) form of a related compound, indicates that this separation and study is a feasible and necessary research direction. nih.gov

Exploration of this compound in Materials Science Applications (e.g., polymer chemistry, if theoretically relevant)

The application of this compound in materials science is a virtually unexplored field. chemicalbook.com However, its chemical structure presents theoretical possibilities for its use as a monomer or an additive in polymer chemistry. The carboxylic acid functional group (-COOH) can participate in polymerization reactions, for instance, reacting with alcohols to form polyesters or with amines to form polyamides.

The presence of chlorine and fluorine atoms on the phenyl ring could impart unique properties to such polymers. Halogenated compounds are known to modify properties like:

Flame Retardancy: Enhancing the fire resistance of materials.

Refractive Index: Altering the optical properties of polymers.

Chemical Resistance: Improving the stability of the material in harsh chemical environments.

Hydrophobicity: Increasing water repellency.

Future research could investigate the incorporation of this molecule into polymer backbones or as a pendant group to create novel materials with tailored thermal, optical, or mechanical properties. This avenue remains speculative but represents a significant opportunity for innovation.

Application of Artificial Intelligence and Machine Learning for Predictive Modeling of this compound Properties and Interactions

Modern computational tools offer a powerful approach to accelerate the study of chemical compounds. While public databases provide some computationally predicted properties for this compound, the application of advanced artificial intelligence (AI) and machine learning (ML) remains a future avenue. uni.luuni.lu

AI/ML models can be trained on large datasets of chemical structures and their corresponding experimental data to build sophisticated Quantitative Structure-Activity Relationship (QSAR) models. For this compound, this could involve: